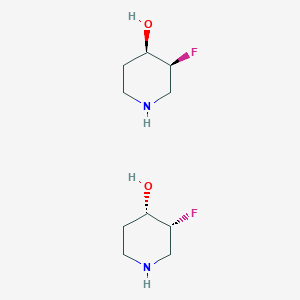
(3S,4R)-3-fluoropiperidin-4-ol;(3R,4S)-3-fluoropiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol are stereoisomers of a fluorinated piperidine derivative. These compounds are of interest due to their unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both fluorine and hydroxyl groups in the piperidine ring imparts distinct chemical and physical properties to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be used to obtain the desired enantiomers .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes, such as Pseudomonas cepacia lipase on diatomaceous earth, can enhance the efficiency and yield of the desired enantiomers . Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-fluoropiperidin-4-one, while substitution of the fluorine atom can produce various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol have several applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: They serve as intermediates in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into their potential therapeutic applications includes studies on their effects as central nervous system agents and potential treatments for neurological disorders.
Mécanisme D'action
The mechanism of action of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol involves their interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes or receptors, potentially enhancing its biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. Detailed studies on their molecular targets and pathways are ongoing to fully elucidate their mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated piperidine derivatives and hydroxylated piperidines, such as:
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
- 3,4-dihydroxy-3-methyl-2-pentanone
Uniqueness
The uniqueness of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol lies in their specific stereochemistry and the presence of both fluorine and hydroxyl groups. These features contribute to their distinct chemical reactivity and potential biological activity, making them valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H20F2N2O2 |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
(3S,4R)-3-fluoropiperidin-4-ol;(3R,4S)-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/2C5H10FNO/c2*6-4-3-7-2-1-5(4)8/h2*4-5,7-8H,1-3H2/t2*4-,5+/m10/s1 |
Clé InChI |
WBQBJJIAODLDSG-XNGKMHPDSA-N |
SMILES isomérique |
C1CNC[C@@H]([C@@H]1O)F.C1CNC[C@H]([C@H]1O)F |
SMILES canonique |
C1CNCC(C1O)F.C1CNCC(C1O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)

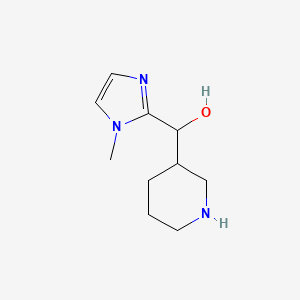

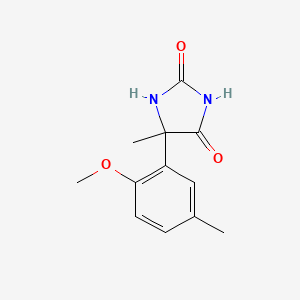
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
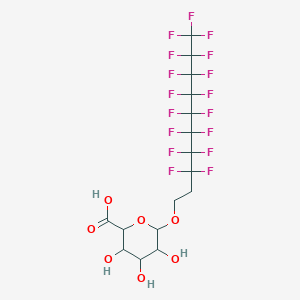

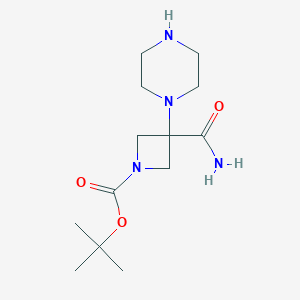
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)

